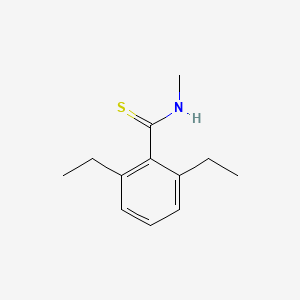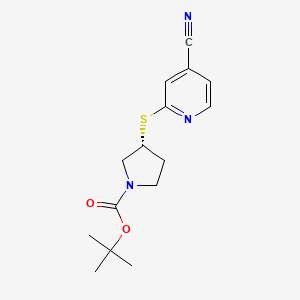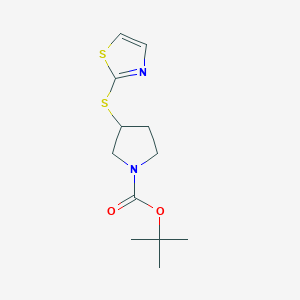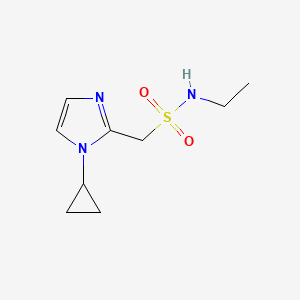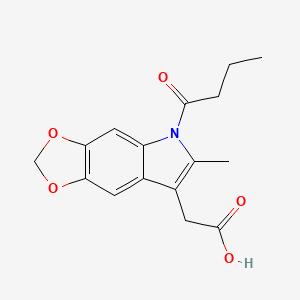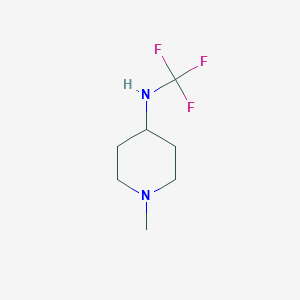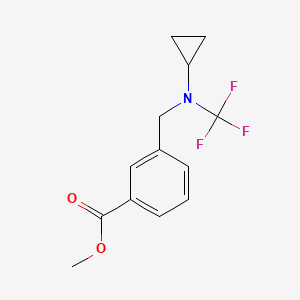
N-(3-Chlorophenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is an organic compound that features a propanoic acid backbone with a 3-chlorophenyl and a tosylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid typically involves the following steps:
Formation of the Tosylamino Intermediate: The tosylation of an amine group is achieved by reacting the amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with 3-Chlorophenyl Group: The tosylamino intermediate is then coupled with a 3-chlorophenyl group using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of tosylamino derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid involves its interaction with specific molecular targets. The tosylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The 3-chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)propanoic acid: Lacks the tosylamino group, which may result in different biological activity.
3-(N-(4-chlorophenyl)-N-tosylamino)propanoic acid: Similar structure but with a 4-chlorophenyl group, which can affect its reactivity and interactions.
3-(N-(3-bromophenyl)-N-tosylamino)propanoic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is unique due to the presence of both the 3-chlorophenyl and tosylamino groups, which confer specific chemical and biological properties
Properties
CAS No. |
66737-56-2 |
|---|---|
Molecular Formula |
C16H16ClNO4S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-(3-chloro-N-(4-methylphenyl)sulfonylanilino)propanoic acid |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-5-7-15(8-6-12)23(21,22)18(10-9-16(19)20)14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,19,20) |
InChI Key |
DTAFRSSVBSUCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


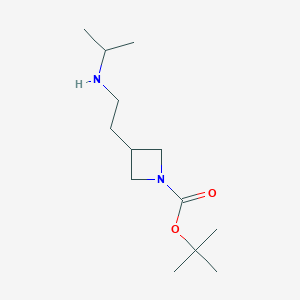
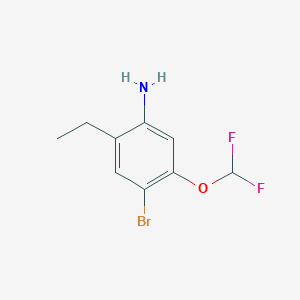
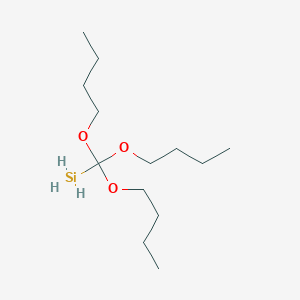
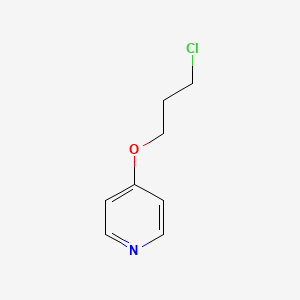
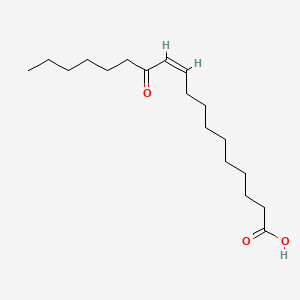
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
